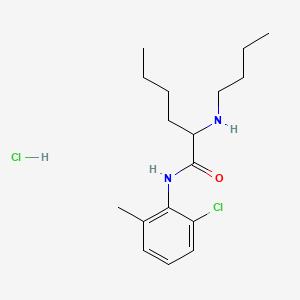![molecular formula C10H12N2O2 B13792716 2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid CAS No. 65452-95-1](/img/structure/B13792716.png)
2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid is an organic compound that belongs to the class of aminobenzoic acids These compounds are characterized by the presence of an amine group attached to the benzene ring of benzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid typically involves the coupling of 2-cyanobenzamide derivatives followed by hydroxyamination. This process can be carried out under mild conditions, making it an efficient and straightforward method for producing the compound . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the coupling and hydroxyamination steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzoic acid:
4-Aminobenzoic acid:
Uniqueness
2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid is unique due to the presence of the dimethylcarbonimidoyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other aminobenzoic acids may not be suitable .
Propiedades
Número CAS |
65452-95-1 |
|---|---|
Fórmula molecular |
C10H12N2O2 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid |
InChI |
InChI=1S/C10H12N2O2/c1-7(11-2)12-9-6-4-3-5-8(9)10(13)14/h3-6H,1-2H3,(H,11,12)(H,13,14) |
Clave InChI |
JOOTVURYOOHGQA-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC)NC1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]benzonitrile](/img/structure/B13792639.png)
![[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea](/img/structure/B13792645.png)

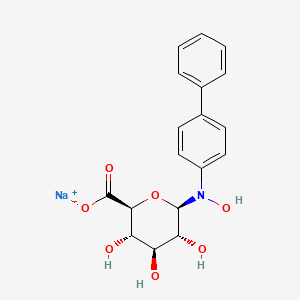
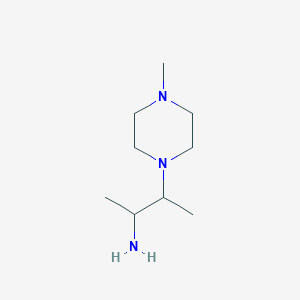
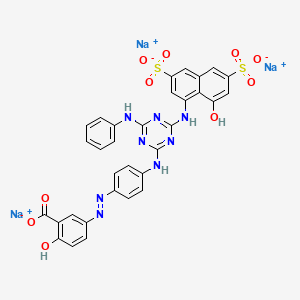
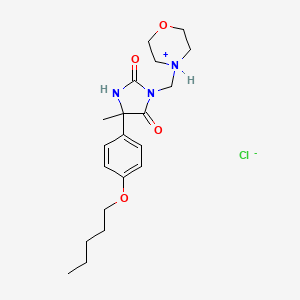
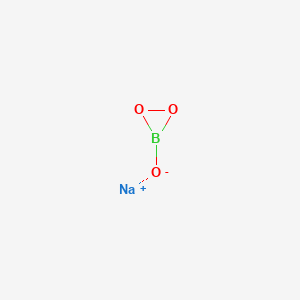
![9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B13792696.png)
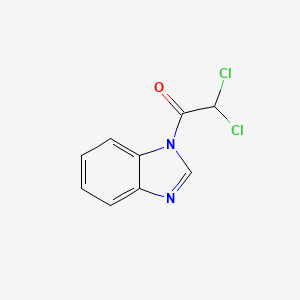

![4-[Benzyl(ethyl)amino]benzenediazonium chloride](/img/structure/B13792717.png)
